![molecular formula C24H31P B12876239 [1,1'-Biphenyl]-3-yldicyclohexylphosphine](/img/structure/B12876239.png)
[1,1'-Biphenyl]-3-yldicyclohexylphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-3-yldicyclohexylphosphine is an organophosphorus compound that features a biphenyl group bonded to a dicyclohexylphosphine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-yldicyclohexylphosphine typically involves the reaction of a biphenyl derivative with a dicyclohexylphosphine reagent. One common method involves the use of a Grignard reagent derived from 3-bromobiphenyl, which reacts with dicyclohexylphosphine chloride under anhydrous conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive phosphine group.
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-3-yldicyclohexylphosphine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Biphenyl]-3-yldicyclohexylphosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphine can act as a ligand, coordinating to transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Coordination: Transition metal salts such as palladium(II) chloride or platinum(II) chloride are often used in coordination reactions.
Major Products
Oxidation: The major product is the phosphine oxide derivative.
Substitution: Depending on the electrophile, products can include halogenated or nitrated biphenyl derivatives.
Coordination: Metal-phosphine complexes are the primary products.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1,1’-Biphenyl]-3-yldicyclohexylphosphine is used as a ligand in homogeneous catalysis. Its ability to stabilize transition metal complexes makes it valuable in catalytic cycles, such as those involved in cross-coupling reactions.
Biology and Medicine
While direct applications in biology and medicine are less common, derivatives of this compound may be explored for their potential biological activity or as intermediates in the synthesis of biologically active molecules.
Industry
In industry, [1,1’-Biphenyl]-3-yldicyclohexylphosphine can be used in the production of advanced materials, including polymers and electronic materials, due to its ability to form stable complexes with metals.
Mécanisme D'action
The mechanism by which [1,1’-Biphenyl]-3-yldicyclohexylphosphine exerts its effects is primarily through its role as a ligand. It coordinates to metal centers, influencing the electronic and steric properties of the metal, which in turn affects the reactivity and selectivity of the catalytic processes. The biphenyl group provides a rigid framework, while the dicyclohexylphosphine moiety offers steric bulk and electronic modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with three phenyl groups instead of a biphenyl and dicyclohexyl groups.
Dicyclohexylphosphine: Lacks the biphenyl group, offering different steric and electronic properties.
[1,1’-Biphenyl]-2-yldicyclohexylphosphine: Similar structure but with the phosphine group at a different position on the biphenyl ring.
Uniqueness
[1,1’-Biphenyl]-3-yldicyclohexylphosphine is unique due to the combination of the biphenyl and dicyclohexylphosphine groups, which provides a balance of rigidity, steric bulk, and electronic properties. This makes it particularly effective in stabilizing metal complexes and enhancing catalytic activity.
Propriétés
Formule moléculaire |
C24H31P |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
dicyclohexyl-(3-phenylphenyl)phosphane |
InChI |
InChI=1S/C24H31P/c1-4-11-20(12-5-1)21-13-10-18-24(19-21)25(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1,4-5,10-13,18-19,22-23H,2-3,6-9,14-17H2 |
Clé InChI |
UORSTZIBVVZMTJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC(=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


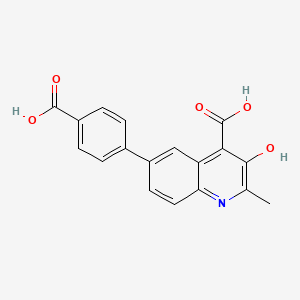
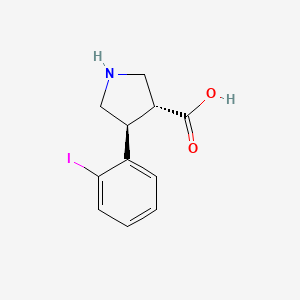
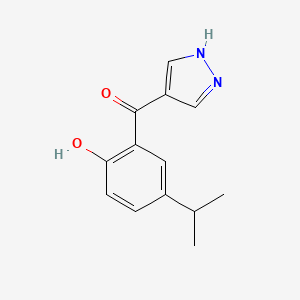
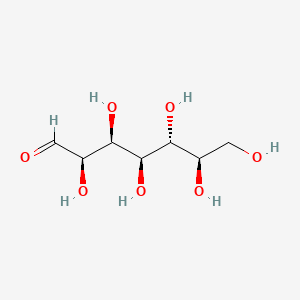
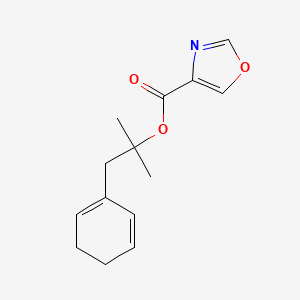
![2-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B12876196.png)
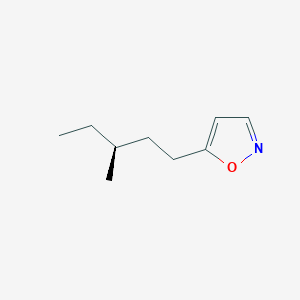


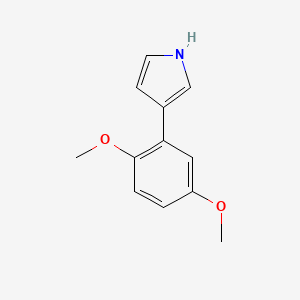
![2-(Carboxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12876217.png)
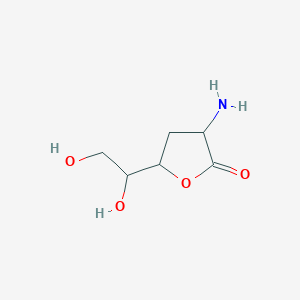
![[(5-Bromo-7-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12876224.png)
![2-(Bromomethyl)-6-chlorobenzo[d]oxazole](/img/structure/B12876232.png)
